(S)-4-(1-Aminoethyl)benzoic acid
Overview
Description
(S)-4-(1-Aminoethyl)benzoic acid is a chiral compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a white crystalline solid that is used in various scientific and industrial applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)benzoic acid typically involves the enantioselective reduction of 4-(1-Aminoethyl)benzoic acid. One common method is the asymmetric hydrogenation of the corresponding ketone using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale asymmetric hydrogenation processes. These processes utilize high-pressure reactors and specialized chiral catalysts to achieve high yields and enantiomeric purity. The product is then purified through crystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: 4-(1-Nitroethyl)benzoic acid
Reduction: 4-(1-Hydroxyethyl)benzoic acid
Substitution: Various amides and esters depending on the reagents used.
Scientific Research Applications
(S)-4-(1-Aminoethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target . These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminoethyl)benzoic acid: The enantiomer of (S)-4-(1-Aminoethyl)benzoic acid, with similar chemical properties but different biological activities.
4-(1-Hydroxyethyl)benzoic acid: A reduction product with different reactivity and applications.
4-(1-Nitroethyl)benzoic acid: An oxidation product with distinct chemical behavior.
Uniqueness
This compound is unique due to its chiral nature, which allows it to interact selectively with biological targets. This selectivity is crucial in pharmaceutical applications, where the enantiomeric purity of a compound can significantly impact its efficacy and safety .
Biological Activity
(S)-4-(1-Aminoethyl)benzoic acid, often referred to as (S)-4-AEBA, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
This compound is characterized by a benzoic acid moiety substituted with an aminoethyl group at the para position. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 169.19 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility and bioavailability in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been investigated for its role as an antagonist of the prostaglandin EP4 receptor, which is implicated in various inflammatory processes and cancer progression .
Key Mechanisms:
- EP4 Receptor Antagonism : The introduction of the (S)-absolute configuration significantly enhances the compound's affinity for the EP4 receptor, improving its functional activity approximately tenfold compared to its achiral counterparts .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that (S)-4-AEBA can suppress tumor growth in mouse models, indicating its potential utility in oncology .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Its ability to inhibit EP4 receptor signaling may contribute to reduced inflammation, making it a candidate for treating inflammatory disorders.
- Anticancer Activity : Research indicates that (S)-4-AEBA may inhibit cancer cell proliferation through modulation of key signaling pathways associated with tumor growth .
Case Studies
-
Cancer Treatment Efficacy :
A study evaluating the efficacy of (S)-4-AEBA in CT-26 colon cancer mouse models demonstrated significant tumor growth inhibition when administered at varying dosages. The results indicated a dose-dependent response, with higher doses yielding better outcomes:This study underscores the potential of (S)-4-AEBA as a therapeutic agent against cancer .Group Treatment Mean Tumor Volume (mm³) Tumor Growth Inhibition (%) G1 Vehicle 2145.58 ± 152.9 - G2 E7046 150 mg/kg 1619.76 ± 276.89 25.9 G3 AMX12006 75 mg/kg 1497.04 ± 282.39 32.0 G4 AMX12006 150 mg/kg 1098.99 ± 247.15 51.78 -
Neuropathic Pain Models :
Additional research has explored the compound's analgesic properties in neuropathic pain models, suggesting that it may alleviate pain through similar mechanisms involving receptor antagonism and modulation of pain pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
(R)-4-(1-Aminoethyl)benzoic acid | 1134776-39-8 | 0.98 | Enantiomer with potentially differing effects |
(S)-Methyl 4-(1-aminoethyl)benzoate | 222714-37-6 | 0.90 | Methyl ester derivative |
3-(Aminomethyl)benzoic acid | 876-03-9 | 0.87 | Different substitution pattern affecting activity |
This comparative analysis highlights how variations in structural features can influence biological activity and therapeutic applications.
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBVGSUFFPAFE-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651217 | |
Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222714-33-2 | |
Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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